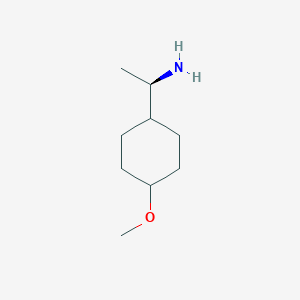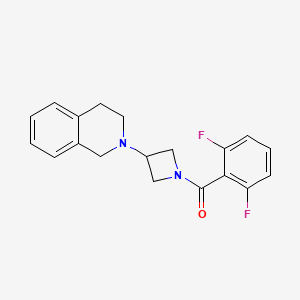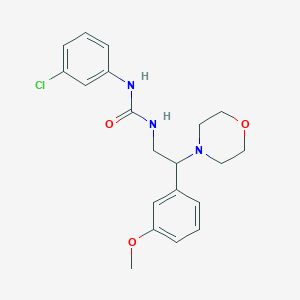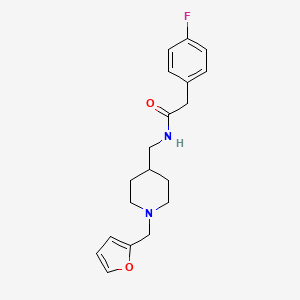
(1R)-1-(4-Methoxycyclohexyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(4-Methoxycyclohexyl)ethanamine, commonly known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential for scientific research applications due to its unique pharmacological properties.
作用机制
(1R)-1-(4-Methoxycyclohexyl)ethanamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound induces dissociative effects and alters sensory perception.
Biochemical and Physiological Effects
This compound has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using (1R)-1-(4-Methoxycyclohexyl)ethanamine in scientific research is its unique pharmacological profile, which differs from other dissociative anesthetics such as ketamine and phencyclidine (PCP). This allows for the investigation of different mechanisms of action and potential therapeutic applications. However, this compound is a relatively new drug and its long-term effects on the brain and body are not well understood, which limits its use in research.
未来方向
There are several potential future directions for research on (1R)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential use in treating substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, this compound may have neuroprotective effects and could be investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the long-term effects of this compound use and its potential for abuse and addiction.
In conclusion, this compound, or this compound, is a dissociative anesthetic drug with potential applications in scientific research. Its unique pharmacological profile makes it a promising candidate for investigating new mechanisms of action and potential therapeutic uses. However, further research is needed to fully understand its effects on the brain and body and its potential for abuse and addiction.
合成方法
The synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield this compound.
科学研究应用
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and has also been found to reduce anxiety-like behaviors in rodents. Additionally, this compound has been studied for its potential use in pain management due to its analgesic properties.
属性
IUPAC Name |
(1R)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-AFPNSQJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)


![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)